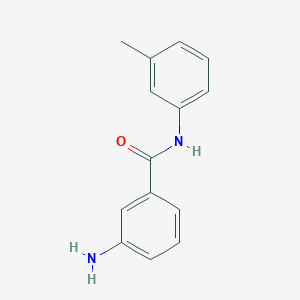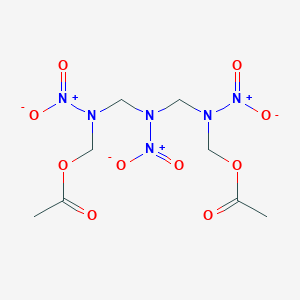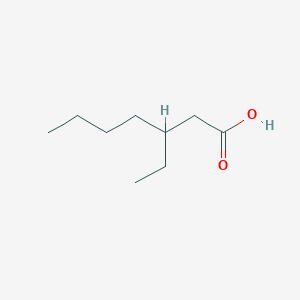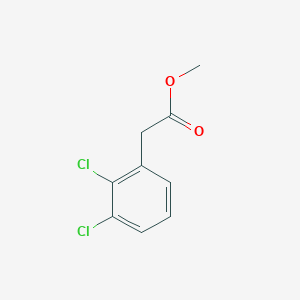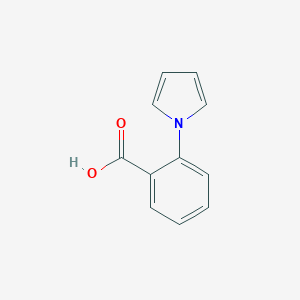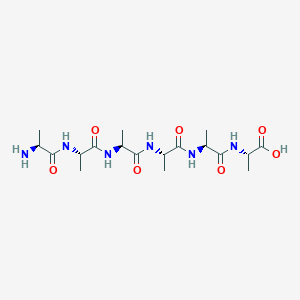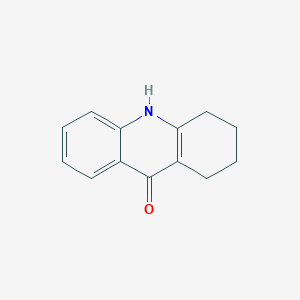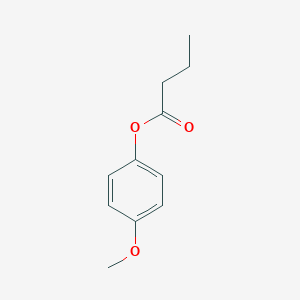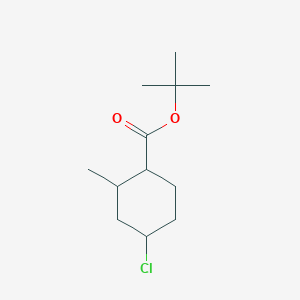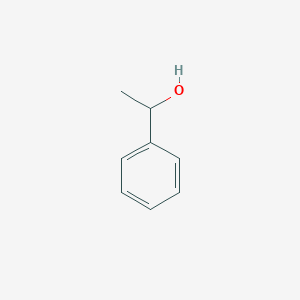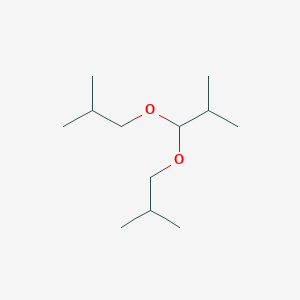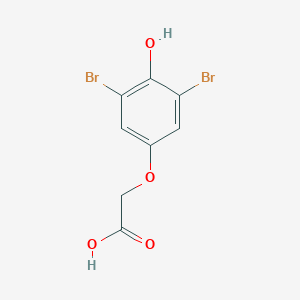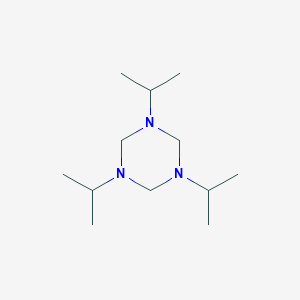![molecular formula C6H6N2O2S B076063 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione CAS No. 13591-06-5](/img/structure/B76063.png)
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrrolo[1,2-c]imidazole family of compounds, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, it has been reported to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione in lab experiments is its potential antitumor activity. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for cancer therapy. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. Additionally, research could be conducted on its potential as an antioxidant and its effects on other physiological processes.
Synthesemethoden
The synthesis of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been reported in the literature. One method involves the reaction of 2-cyanoacetamide with thiourea in the presence of a base, followed by cyclization with an aldehyde. Another method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of thiourea and a base, followed by cyclization.
Wissenschaftliche Forschungsanwendungen
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial, antifungal, and antiviral activity.
Eigenschaften
CAS-Nummer |
13591-06-5 |
|---|---|
Produktname |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
Molekularformel |
C6H6N2O2S |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11) |
InChI-Schlüssel |
BCIFEPDUHRNYRJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
Kanonische SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
Synonyme |
1H-Pyrrolo[1,2-c]imidazole-1,5(6H)-dione,tetrahydro-3-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



